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Compound of Interest

Compound Name: 6-Cyclohexylhexanoic acid

Cat. No.: B1617794

Abstract

This document provides a comprehensive technical overview of 6-Cyclohexylhexanoic acid
(CAS No. 4354-56-7), a saturated fatty acid derivative characterized by a C6 aliphatic chain
terminating in a cyclohexyl group. While not a widely studied compound, its unique lipophilic
structure makes it a molecule of interest as a synthetic building block and a potential modulator
of biological systems. This guide synthesizes available data on its chemical properties, outlines
a logical synthetic pathway, details protocols for analytical characterization, discusses its
known and potential applications, and provides essential safety information. The content is
structured to provide both foundational knowledge and actionable insights for laboratory
professionals.

Introduction and Molecular Overview

6-Cyclohexylhexanoic acid, also known as cyclohexanehexanoic acid, belongs to the class of
cycloaliphatic carboxylic acids. Its structure combines a flexible hexanoic acid chain with a
bulky, non-polar cyclohexyl ring. This amphipathic nature—possessing both hydrophobic
(cyclohexane and alkyl chain) and hydrophilic (carboxylic acid) regions—governs its physical
properties and potential interactions with biological macromolecules.

The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations,
including esterification, amidation, and reduction. The cyclohexyl group significantly increases
the molecule's lipophilicity compared to its linear counterpart, caprylic acid, which can influence
its solubility, membrane permeability, and binding affinity for protein targets.
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One of the key documented uses for this molecule is as a precursor in the synthesis of N-
Acylethanolamine Acid Amidase (NAAA) inhibitors.[1] These inhibitors are under investigation
for their potential anti-inflammatory and analgesic activities, highlighting the relevance of 6-
Cyclohexylhexanoic acid in medicinal chemistry and drug discovery.[1]

Physicochemical and Computed Properties

The accurate characterization of a compound's physical and chemical properties is
fundamental to its application in research and development. The data for 6-
Cyclohexylhexanoic acid is primarily derived from chemical supplier databases and
computational models.

Property Value Source
CAS Number 4354-56-7 [1][2]
Molecular Formula C12H2202 [11121[3]
Molecular Weight 198.30 g/mol [2][3]
Appearance White to Off-White Solid [1]
Melting Point 34°C [1]
Boiling Point 295.63°C (estimated) [1]
Density 0.9626 g/cm? (estimated) [1]
Refractive Index 1.4750 [1]

- Slightly soluble in Chloroform
Solubility [1]
and Methanol

Computed LogP 4.4 [3]

Topological Polar Surface Area  37.3 A2 [2][3]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for 6-Cyclohexylhexanoic acid are not
abundant, a robust and logical pathway can be proposed based on established organic
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chemistry principles. The most direct approach involves the catalytic hydrogenation of 6-
phenylhexanoic acid.

3.1. Proposed Synthetic Pathway: Hydrogenation of 6-
Phenylhexanoic Acid

This method involves the saturation of the aromatic ring of a commercially available precursor.

Reaction: 6-Phenylhexanoic acid + 3 Hz --(Catalyst, Pressure, Temp)--> 6-
Cyclohexylhexanoic acid

Causality and Experimental Choices:

e Catalyst: A rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) catalyst is often
preferred over palladium or platinum for benzene ring hydrogenation due to its high activity
and selectivity under milder conditions, minimizing potential side reactions.

e Solvent: A protic solvent like ethanol or acetic acid is suitable for dissolving the starting
material and is stable under hydrogenation conditions.

o Pressure and Temperature: Elevated hydrogen pressure (e.g., 50-100 psi) and moderate
temperature (e.g., 50-80°C) are typically required to drive the aromatic reduction to
completion in a reasonable timeframe.

3.2. Step-by-Step Synthesis Protocol

o Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 6-
phenylhexanoic acid (1 equivalent).

o Catalyst Addition: Add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).
e Solvent Addition: Add a suitable solvent (e.g., ethanol) to dissolve the substrate.
 Inerting: Seal the vessel and purge several times with nitrogen to remove all oxygen.

o Hydrogenation: Pressurize the vessel with hydrogen to the target pressure (e.g., 75 psi).
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e Reaction: Heat the mixture to the target temperature (e.g., 60°C) and agitate vigorously.
Monitor the reaction progress by observing the drop in hydrogen pressure.

o Workup: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room
temperature and carefully vent the excess hydrogen.

« Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst.
Wash the Celite pad with additional solvent.

 Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The
crude 6-Cyclohexylhexanoic acid can be purified by recrystallization from a suitable
solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

3.3. Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 6-Cyclohexylhexanoic acid.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and structure of the
synthesized compound.

4.1. Spectroscopic and Chromatographic Data
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Technique Expected Results

Signals corresponding to the cyclohexyl protons
(broad multiplets, ~0.8-1.8 ppm), aliphatic chain
protons (~1.2-1.7 ppm), the a-methylene

1H NMR _
protons adjacent to the carbonyl (~2.3 ppm),
and the acidic carboxylic proton (broad singlet,
>10 ppm).
A signal for the carbonyl carbon (~180 ppm),
and multiple signals in the aliphatic region (~25-
13C NMR ple sig p gion (

45 ppm) for the cyclohexyl and hexanoic chain

carbons.

A broad O-H stretch from the carboxylic acid
FTIR (~2500-3300 cm™1), a sharp C=0 stretch (~1700
cm~1), and C-H stretches (~2850-2950 cm~1).

Mass Spec (El) The molecular ion peak (M*) at m/z = 198.3.

A single major peak confirming purity, with a
GC-MS mass spectrum matching the expected

fragmentation pattern.

Note: Reference spectra for *H NMR, 3C NMR, and FTIR are noted as available in the
SpectraBase database, sourced from The Dow Chemical Company.[3]

4.2. Analytical Workflow Protocol

o Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated
solvent (e.g., CDCIs) for NMR analysis. For GC-MS, prepare a dilute solution in a volatile
solvent like dichloromethane or ethyl acetate.

* NMR Spectroscopy: Acquire *H and 3C NMR spectra to confirm the carbon-hydrogen
framework.

e FTIR Spectroscopy: Obtain an IR spectrum (e.g., using a thin film or KBr pellet) to verify the
presence of key functional groups (C=0, O-H).
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e Mass Spectrometry: Perform GC-MS analysis. The gas chromatogram will assess purity,
while the mass spectrum will confirm the molecular weight and provide structural information

through fragmentation.

o Purity Assessment: Quantify purity using GC with a flame ionization detector (FID) or by
guantitative NMR (gNMR) using an internal standard. A purity of 297% is typical for research-
grade material.[2]

4.3. Analytical Workflow Diagram
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Caption: Standard analytical workflow for compound verification.

Applications in Research and Drug Development

The primary documented application of 6-Cyclohexylhexanoic acid is in the field of medicinal

chemistry.[1]
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5.1. Inhibitors of N-Acylethanolamine Acid Amidase (NAAA)

6-Cyclohexylhexanoic acid serves as a key intermediate for synthesizing NAAA inhibitors.[1]
NAAA is a lysosomal enzyme responsible for the degradation of the anti-inflammatory and
analgesic lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, the endogenous
levels of PEA are increased, which can produce therapeutic effects in models of pain and
inflammation. The cyclohexyl group of the acid is likely incorporated to enhance the lipophilicity
and binding affinity of the final inhibitor within the enzyme's active site.

5.2. Potential as a Pharmacological Tool

Given its structural similarity to other fatty acids with signaling properties, 6-
Cyclohexylhexanoic acid could be explored as:

e A hydrophobic linker in PROTACSs or other chimeric molecules, where the cyclohexyl group
can engage in hydrophobic interactions with target proteins.[4]

e A control compound in studies involving fatty acid metabolism or signaling, to differentiate the
effects of linear vs. cycloaliphatic structures.

o A starting material for creating libraries of novel fatty acid amides and esters for screening
against various biological targets.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

6.1. Hazard Identification

According to the Globally Harmonized System (GHS), 6-Cyclohexylhexanoic acid is
classified with the following hazards:

e GHS Pictogram: GHSO07 (Exclamation Mark)[1]
 Signal Word: Warning[1][5]
e Hazard Statements:

o H302: Harmful if swallowed.[1][5]
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o H312: Harmful in contact with skin.[1][5]

o H332: Harmful if inhaled.[1][5]

6.2. Recommended Handling and Storage

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat,
and safety glasses.

e Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or
vapors. Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage
condition is at room temperature under an inert atmosphere.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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